NG25 - 1315355-93-1

NG25

Catalog Number: EVT-276887
CAS Number: 1315355-93-1
Molecular Formula: C29H30F3N5O2
Molecular Weight: 537.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NG25 is a potent, selective, small-molecule inhibitor of transforming growth factor (TGF)-β-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). TAK1 and MAP4K2 are enzymes involved in various cellular signaling pathways, including those related to inflammation, cell survival, and cell death. NG25's ability to inhibit these kinases makes it a valuable tool for investigating the roles of these enzymes in various biological processes and exploring its potential as a therapeutic target for diseases where TAK1 and MAP4K2 are implicated.

Synthesis Analysis

A detailed description of the synthesis process for NG25 can be found in the paper titled "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2)" by Gray et al. The paper describes the development of a pharmacophore model for type II inhibitors and its use in guiding the construction of a library of kinase inhibitors. Through kinome-wide selectivity profiling, a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines, including NG25, were identified as potent inhibitors of TAK1 and MAP4K2.

Molecular Structure Analysis

The crystal structure of NG25 bound to TAK1-TAB1 has been determined and provides insights into its binding mode and selectivity. A 2.4 Å cocrystal structure of TAK1 in complex with NG25 confirms that the activation loop of TAK1 adopts the DFG-out conformation characteristic of type II inhibitors.

Mechanism of Action

NG25 functions as a type II kinase inhibitor, binding to the ATP-binding site of TAK1 and MAP4K2 when the kinase adopts a DFG-out conformation. This binding interaction inhibits the kinase activity, preventing the phosphorylation of downstream targets involved in signaling pathways related to inflammation, cell survival, and apoptosis.

Applications
  • Investigating TLR Signaling and Cytokine Production: Researchers have utilized NG25 to demonstrate the essential role of TAK1 protein kinase activity in Toll-like receptor (TLR) signaling and cytokine secretion in myeloid cells. Studies on mouse and human myeloid cells with TAK1 inhibition or knockout, including the use of NG25, revealed that TAK1 activity is required for TLR-dependent signaling and cytokine secretion.
  • Studying Hypoxic-Ischemic Brain Injury: NG25 has shown promising neuroprotective effects in preclinical models of hypoxic-ischemic brain injury. Intravenous injection of NG25 in neonatal rats significantly inhibited TAK1/c-Jun N-terminal kinases activity, thus ameliorating neuronal apoptosis and reducing brain injury severity.
  • Investigating the Role of LRRK2 in TLR Signaling: NG25 has been instrumental in uncovering the link between LRRK2, a protein associated with Parkinson's disease, and the IKKs involved in immune responses. By utilizing NG25, researchers demonstrated that the IKK family phosphorylates LRRK2 during TLR signaling, highlighting a potential interplay between LRRK2 and the immune system.
  • Exploring Anticancer Therapies: Research suggests that NG25 could be a potential anticancer agent, particularly for cancers dependent on the TAK1 pathway. Studies have shown that NG25 exhibits anti-proliferative activity in various TAK1-dependent cancer cells, including colon, pancreatic, and renal cancer cells.

5Z-7-Oxozeaenol (5Z-7)

LYTAK1

    Relevance: LYTAK1 is mentioned alongside NG25 as a known TAK1 inhibitor, suggesting they might share some structural similarities or target the same binding site on TAK1, although their specific binding modes and selectivity profiles might differ. []

MK-2206

    Relevance: While MK-2206 does not directly target TAK1 like NG25, it is relevant due to its synergistic effects when used in combination with NG25 against mutant NRAS-expressing cells. This synergistic effect suggests that simultaneous inhibition of both AKT and GCK (a downstream target of TAK1) might be a promising strategy for treating NRAS-driven cancers. [, ]

Dasatinib

    Relevance: Although Dasatinib and NG25 have distinct primary targets, they exhibit synergistic effects when used in combination against mutant NRAS-expressing cells. This synergy arises from their ability to inhibit multiple signaling pathways, including the AKT and SRC family kinase pathways, highlighting the importance of combined inhibition strategies for treating NRAS-driven cancers. []

AZD0530

    Relevance: While AZD0530 primarily targets SRC family kinases and NG25 targets TAK1, their combined use shows synergistic effects against mutant NRAS-expressing cells. This suggests that simultaneously inhibiting SRC family kinases and TAK1 could be an effective strategy for treating NRAS-driven cancers. []

CPT1691

    Relevance: Research on CPT1691 led to the hypothesis that replacing the pyrrolopyrimidine core with a simpler pyrimidine could lead to easier synthesis of compounds targeting Cys-174. This substitution ultimately resulted in the development of NG25 and other potent TAK1 inhibitors. []

Properties

CAS Number

1315355-93-1

Product Name

NG25

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide

Molecular Formula

C29H30F3N5O2

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C29H30F3N5O2/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38)

InChI Key

SMPGEBOIKULBCT-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

NG25; NG-25; NG 25;

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.